Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Industrial methods may also incorporate purification techniques such as crystallization, distillation, and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or amino group .
Scientific Research Applications
Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s structure allows it to bind to various biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxylate
- Ethyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate
- Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-20-17(19)15-14(11(4)21-16(15)18)13-8-6-12(7-9-13)10(2)3/h6-10H,5,18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMUPEHPKAKXAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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